Methyl 4-(chlorosulfonyl)-3-methylbenzoate
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Overview
Description
Methyl 4-(chlorosulfonyl)-3-methylbenzoate: is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the methyl group is attached to the carboxyl group, and the chlorosulfonyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of methyl 4-(chlorosulfonyl)-3-methylbenzoate typically begins with 3-methylbenzoic acid.
Chlorosulfonation: The 3-methylbenzoic acid is treated with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the chlorosulfonyl group at the para position relative to the methyl group.
Esterification: The resulting 4-(chlorosulfonyl)-3-methylbenzoic acid is then esterified using methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-(chlorosulfonyl)-3-methylbenzoate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (R-NH2) or alcohols (R-OH) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Sulfonamide or sulfonate esters.
Reduction: Sulfonamide derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions: Employed as a reagent in the preparation of sulfonamide and sulfonate ester derivatives.
Biology and Medicine:
Drug Development: Utilized in the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes and pathways.
Biochemical Research: Used in studies involving enzyme inhibition and protein modification.
Industry:
Polymer Production: Used in the synthesis of specialty polymers and resins.
Dye Manufacturing: Employed in the production of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways: Methyl 4-(chlorosulfonyl)-3-methylbenzoate exerts its effects primarily through the sulfonylation of nucleophilic sites in biological molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with amino groups in proteins, leading to enzyme inhibition or protein modification. This mechanism is exploited in drug development and biochemical research to study enzyme function and protein interactions.
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 4-(chlorosulfonyl)methylbenzoate: Similar structure but with a chlorosulfonyl group attached to a methyl group on the benzene ring.
Uniqueness: Methyl 4-(chlorosulfonyl)-3-methylbenzoate is unique due to the specific positioning of the chlorosulfonyl and methyl groups on the benzene ring, which influences its reactivity and applications. The presence of the methyl group at the meta position relative to the carboxyl group provides distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFZPOWQXMAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260968-81-8 |
Source
|
Record name | methyl 4-(chlorosulfonyl)-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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